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Azido-PEG2-C2-Boc

Cat. No.: B2596484
M. Wt: 259.30 g/mol
InChI Key: LSMDUZQBNBZFEA-UHFFFAOYSA-N
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Description

Contextualization within Modern Chemical Synthesis and Functional Materials Science

In the realm of modern chemical synthesis, there is a continuous demand for molecules that can act as bridges or linkers, connecting different molecular entities with high specificity and efficiency. Azido-PEG2-t-butyl ester serves as a prime example of such a linker, enabling the covalent attachment of various molecules. Its utility extends to functional materials science, where the modification of surfaces and the creation of novel materials with tailored properties are of paramount importance. The ability to introduce specific functionalities onto a material's surface can dramatically alter its physical, chemical, and biological characteristics.

Overview of Bifunctional Linker Design Principles in Bioorthogonal Chemistry

Bifunctional linkers are molecules that possess two distinct reactive groups, allowing for the sequential or simultaneous attachment of two different molecules. The design of these linkers is a cornerstone of bioorthogonal chemistry, a field that focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govacs.orgmdpi.comnih.gov An ideal bifunctional linker for bioorthogonal applications should have two reactive ends that are orthogonal to each other, meaning they react selectively with their intended partners without cross-reactivity. Azido-PEG2-t-butyl ester embodies this principle, with its azide (B81097) and protected carboxyl groups offering two distinct chemical handles for conjugation.

Significance of Poly(ethylene glycol) (PEG) Moieties in Bioconjugation and Material Engineering

The inclusion of a short di(ethylene glycol) (PEG2) spacer in the structure of Azido-PEG2-t-butyl ester is a critical design feature. Poly(ethylene glycol) is a polymer well-known for its hydrophilicity, biocompatibility, and ability to reduce non-specific protein adsorption. youtube.comnih.govnih.gov In bioconjugation, the process of attaching molecules like drugs or imaging agents to biomolecules, PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the resulting conjugates. youtube.comnih.govyoutube.com In material engineering, PEGylation, the process of coating a surface with PEG, is a common strategy to enhance the biocompatibility of medical implants and reduce fouling. nih.gov The PEG spacer in Azido-PEG2-t-butyl ester, therefore, imparts favorable properties to the molecules and materials it modifies, increasing their solubility in aqueous environments. targetmol.comcymitquimica.com

Role of Azide Functionality in Bioorthogonal Click Chemistry

The azide group (N₃) is a key functional group in bioorthogonal chemistry, particularly in a set of reactions known as "click chemistry". mdpi.comnih.gov Click chemistry reactions are characterized by their high efficiency, selectivity, and biocompatibility. mdpi.com The azide group is an excellent participant in these reactions due to its small size, stability, and lack of reactivity with most biological molecules. nih.govmdpi.com It can readily react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. acs.orgrsc.org Another important bioorthogonal reaction involving azides is the Staudinger ligation, where an azide reacts with a phosphine (B1218219) to form a stable amide bond. nih.govacs.orgrsc.org The azide functionality of Azido-PEG2-t-butyl ester allows for its specific and efficient conjugation to molecules containing a suitable reaction partner, such as an alkyne or a phosphine. broadpharm.comaxispharm.com

Strategic Utility of T-butyl Ester Protection in Multistep Organic Synthesis

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality of the linker. In multistep organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a reaction while another part of the molecule is being modified. The t-butyl ester is a valuable protecting group because it is stable under many reaction conditions but can be selectively removed when needed. orgsyn.org Deprotection of the t-butyl ester is typically achieved under acidic conditions, which cleaves the ester and reveals the free carboxylic acid. targetmol.comchemicalbook.com This free carboxyl group can then be used for further conjugation reactions, such as forming an amide bond with an amine-containing molecule. The strategic use of the t-butyl ester allows for a controlled, stepwise approach to the synthesis of complex molecules and bioconjugates. orgsyn.orgyoutube.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N3O4 B2596484 Azido-PEG2-C2-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMDUZQBNBZFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Derivatization Strategies of Azido Peg2 T Butyl Ester

Established Synthetic Routes for Azido-PEG2-T-butyl Ester

The synthesis of Azido-PEG2-T-butyl ester, also known as tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate, involves a multi-step process that leverages the principles of polyethylene (B3416737) glycol (PEG) chemistry. A common strategy begins with the modification of a commercially available PEG diol, such as triethylene glycol.

One established route involves the initial protection of one hydroxyl group of the diol, followed by the conversion of the remaining hydroxyl group to an azide (B81097). Subsequently, the protected hydroxyl group is deprotected and reacted to introduce the t-butyl ester moiety.

Alternatively, a more direct approach starts with tert-butyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate. The hydroxyl group of this precursor is then converted to a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting intermediate is then treated with sodium azide in a suitable solvent, such as dimethylformamide (DMF) or ethanol, to yield the final product, Azido-PEG2-T-butyl ester, via nucleophilic substitution. mdpi.comresearchgate.net

The table below outlines a typical synthetic sequence for Azido-PEG2-T-butyl ester.

StepReactant(s)Reagent(s)Product
1Triethylene glycoltert-Butyldimethylsilyl chloride (TBDMSCl), imidazoleMono-TBDMS protected triethylene glycol
2Mono-TBDMS protected triethylene glycolMethanesulfonyl chloride, triethylamineMono-TBDMS, mono-mesylated triethylene glycol
3Mono-TBDMS, mono-mesylated triethylene glycolSodium azideAzido-PEG2-OTBDMS
4Azido-PEG2-OTBDMSTetrabutylammonium fluoride (B91410) (TBAF)Azido-PEG2-alcohol
5Azido-PEG2-alcoholtert-Butyl bromoacetate, sodium hydrideAzido-PEG2-T-butyl ester

Selective Deprotection of the T-butyl Ester Moiety

The t-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal is a critical step in many applications, allowing for subsequent conjugation or modification at the newly exposed carboxyl group.

Acidic Hydrolysis for Carboxylic Acid Generation

The most common method for the deprotection of the t-butyl ester is acidic hydrolysis. targetmol.com Trifluoroacetic acid (TFA) is widely used for this purpose, often in a co-solvent such as dichloromethane (B109758) (DCM). researchgate.netrsc.org The reaction is typically carried out at room temperature and proceeds via a mechanism where the acid protonates the ester oxygen, followed by the elimination of isobutylene (B52900), a stable carbocation. stackexchange.comechemi.com The use of neat TFA or a mixture of TFA in DCM (e.g., 50% v/v) is effective for complete deprotection. researchgate.net The volatile byproducts, isobutylene and excess TFA, can be readily removed under reduced pressure. rsc.org In some cases, a solution of hydrochloric acid (HCl) in 1,4-dioxane (B91453) can also be employed for the hydrolysis. chemicalbook.comrsc.org

The general reaction for the acidic hydrolysis of Azido-PEG2-T-butyl ester is as follows:

Azido-PEG2-T-butyl ester + H⁺ → Azido-PEG2-carboxylic acid + (CH₃)₃C⁺

The tert-butyl cation is then typically quenched by a counter-ion or a scavenger present in the reaction mixture. echemi.comnih.gov

Orthogonal Protection/Deprotection Strategies in Complex Molecule Synthesis

The Azido-PEG2-T-butyl ester molecule embodies the principle of orthogonal protection, where two different protecting groups can be removed under distinct chemical conditions without affecting each other. iris-biotech.de In this case, the azide group is stable to the acidic conditions used to cleave the t-butyl ester. sigmaaldrich.com Conversely, the t-butyl ester is generally stable to the conditions used to reduce the azide group, such as phosphine (B1218219) reagents or catalytic hydrogenation.

This orthogonality is highly advantageous in the synthesis of complex molecules. For instance, the t-butyl ester can be selectively removed to reveal a carboxylic acid, which can then be coupled to an amine-containing molecule. Subsequently, the azide group can be reduced to an amine and reacted with a different molecule, allowing for the stepwise and controlled assembly of well-defined bioconjugates or other complex architectures.

The following table summarizes the orthogonal deprotection of Azido-PEG2-T-butyl ester.

Functional GroupProtecting GroupDeprotection ConditionsResulting Functional Group
Carboxylic Acidt-butyl esterTrifluoroacetic acid (TFA) or HClCarboxylic Acid
AmineAzideTriphenylphosphine (B44618) (PPh₃) or H₂/Pd-CAmine

Functional Group Interconversion from Azido-PEG2-T-butyl Ester

The azide and t-butyl ester moieties of Azido-PEG2-T-butyl ester can be transformed into other functional groups, expanding its synthetic utility.

The most common interconversion of the azide group is its reduction to a primary amine. This can be achieved through various methods, including Staudinger reduction using triphenylphosphine (PPh₃) followed by hydrolysis, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.orgrsc.org The resulting amine can then participate in a wide range of reactions, such as amidation to form peptide bonds.

The t-butyl ester, upon deprotection to the carboxylic acid, can be activated and converted into other functional groups. For example, the carboxylic acid can be reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an NHS ester. ijrpr.com This activated ester is highly reactive towards primary amines, facilitating efficient conjugation. ijrpr.com

Furthermore, the azide group can undergo "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with an alkyne-containing molecule. axispharm.com This reaction is highly efficient and bioorthogonal, meaning it can be performed in complex biological media without interfering with native biochemical processes.

Purification and Characterization Methodologies for Synthetic Intermediates

The purification and characterization of Azido-PEG2-T-butyl ester and its synthetic intermediates are crucial to ensure the desired product is obtained with high purity.

Purification: Chromatographic techniques are the primary methods for purifying PEGylated compounds. nih.gov

Flash column chromatography on silica (B1680970) gel is a common method for purifying organic compounds and can be used for the intermediates and the final product. rsc.orgrsc.org The choice of eluent, typically a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is optimized to achieve good separation. rsc.orgrsc.org

Size exclusion chromatography (SEC) is particularly useful for separating PEGylated molecules based on their hydrodynamic volume, effectively removing smaller impurities. pharmiweb.com

Ion-exchange chromatography (IEX) can be employed to purify charged intermediates or the final deprotected carboxylic acid. google.com

High-performance liquid chromatography (HPLC) , especially reverse-phase HPLC, is a powerful technique for both analytical assessment of purity and preparative purification. pharmiweb.com

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is essential for confirming the chemical structure. mdpi.comresearchgate.netresearchgate.net The chemical shifts, integration, and coupling patterns of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule. rsc.orgnih.gov

Mass spectrometry (MS) , including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), is used to determine the molecular weight of the compound and confirm its identity. pharmiweb.comacs.orgnih.gov

Fourier-transform infrared (FTIR) spectroscopy can be used to identify the presence of key functional groups, such as the characteristic azide stretch (around 2100 cm⁻¹) and the carbonyl stretch of the ester (around 1730 cm⁻¹).

The following table provides an overview of the analytical techniques used.

TechniquePurposeKey Observations
¹H NMRStructural elucidationChemical shifts and integration of PEG backbone, t-butyl group, and protons adjacent to the azide.
¹³C NMRStructural confirmationChemical shifts of the carbons in the PEG backbone, t-butyl ester, and the carbon bearing the azide.
ESI-MSMolecular weight determinationObservation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight.
FTIRFunctional group identificationPresence of characteristic absorption bands for the azide and carbonyl groups.
HPLCPurity assessmentA single major peak indicates a high degree of purity.

Reactivity and Mechanistic Investigations of Azido Peg2 T Butyl Ester in Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its rapid kinetics and high yields in forming stable 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction involves the coupling of an azide (B81097), such as the one present in Azido-PEG2-t-butyl ester, with a terminal alkyne in the presence of a copper(I) catalyst. broadpharm.comacs.org

Reaction Kinetics and Optimization Parameters

The rate of the CuAAC reaction is influenced by several factors, including the nature of the reactants, catalyst system, and solvent. While specific kinetic data for Azido-PEG2-t-butyl ester is not extensively detailed in the provided results, general principles of CuAAC optimization apply. The reaction is often catalyzed by copper(I) species, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate. beilstein-journals.org The use of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov Temperature and solvent also play crucial roles; for instance, reactions are often conducted in a mixture of t-BuOH and water. beilstein-journals.org Microwave irradiation has been shown to significantly reduce reaction times. nih.gov

Table 1: General Optimization Parameters for CuAAC Reactions

ParameterConditionEffect on Reaction
Catalyst CuSO₄·5H₂O / Sodium AscorbateIn situ generation of active Cu(I) species. beilstein-journals.org
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA)Stabilizes Cu(I) and enhances reaction rate. nih.gov
Solvent t-BuOH/H₂OCommon solvent system for CuAAC. beilstein-journals.org
Temperature Room Temperature to 60°CHigher temperatures can increase reaction rates. beilstein-journals.org
Irradiation MicrowaveCan dramatically shorten reaction times. nih.gov

Substrate Scope and Efficiency with Various Alkyne Partners

Azido-PEG2-t-butyl ester is expected to react efficiently with a wide range of terminal alkynes under CuAAC conditions. dcchemicals.comruixibiotech.com The reaction is highly tolerant of various functional groups, allowing for the conjugation of Azido-PEG2-t-butyl ester to a diverse set of molecules, including biomolecules and functionalized surfaces. nih.gov The efficiency of the reaction generally leads to high yields of the corresponding 1,4-disubstituted triazole product. For example, the reaction of various organic azides with different alkynes, including aromatic and aliphatic ones, typically proceeds with high conversion rates, often quantitatively in short reaction times. csic.es

Table 2: Representative Alkyne Partners for CuAAC with Azides

Alkyne PartnerFunctional GroupsExpected Product
PhenylacetyleneAromatic Ring1-(PEG2-t-butyl ester)-4-phenyl-1H-1,2,3-triazole
Propargyl AlcoholHydroxyl Group1-(PEG2-t-butyl ester)-4-(hydroxymethyl)-1H-1,2,3-triazole
Alkyne-modified BiomoleculeProtein, DNA, etc.Biomolecule conjugated to PEG2-t-butyl ester via a triazole linker

Mechanistic Insights into Triazole Formation and Stability

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of a stable five-membered 1,2,3-triazole ring. nih.gov The resulting triazole ring is chemically stable and resistant to cleavage under a variety of conditions, making it an ideal linker in bioconjugation and materials science. nih.gov The 1,2,3-triazole ring is very stable due to the presence of one pyrrole-type and two pyridine-type nitrogen atoms, making it difficult to quaternize. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. broadpharm.com This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a metal catalyst, a significant advantage for applications in living biological systems where copper toxicity is a concern. nih.gov

Reactivity with Cyclooctynes (e.g., BCN, DBCO)

Azido-PEG2-t-butyl ester can readily participate in SPAAC reactions with various cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). biochempeg.comchemicalbook.com DBCO is known to be one of the most reactive cyclooctynes for SPAAC. biochempeg.com The reaction rates of SPAAC are generally dependent on the specific cyclooctyne (B158145) used.

Table 3: Common Cyclooctyne Partners for SPAAC

CyclooctyneAbbreviationKey Feature
Bicyclo[6.1.0]nonyneBCNA commonly used strained alkyne for copper-free click chemistry. biochempeg.com
DibenzocyclooctyneDBCOExhibits high reactivity in SPAAC reactions. biochempeg.com

Biocompatibility and Application in Live Biological Systems

The absence of a copper catalyst makes SPAAC a highly biocompatible reaction, suitable for labeling and tracking molecules in living cells and organisms. nih.gov Azido-PEG2-t-butyl ester, when used in SPAAC, can be employed for applications such as live-cell imaging and the selective labeling of biomolecules without disrupting native biological processes. nih.gov For instance, proteins containing azide-functionalized amino acid analogs can be labeled with cyclooctyne-bearing fluorescent probes for visualization within living cells. nih.gov The biocompatibility of the reagents and the stability of the resulting triazole linkage are crucial for these in vivo applications. google.com

Staudinger Ligation with Phosphine (B1218219) Derivatives

The Staudinger ligation is a well-established bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered phosphine. thermofisher.comnih.gov In the context of Azido-PEG2-t-butyl ester, this reaction provides a powerful tool for conjugating this PEGylated building block to biomolecules or surfaces. The reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of a phosphazide (B1677712) intermediate. This intermediate is generally unstable and rapidly loses dinitrogen gas (N₂) to form an aza-ylide. organic-chemistry.org

The second, and crucial, step for the ligation is the intramolecular trapping of the aza-ylide by an electrophilic trap, typically an ester, positioned ortho to the phosphorus atom on one of the phenyl rings of the phosphine. This intramolecular cyclization results in a five-membered ring intermediate which then hydrolyzes to yield the final amide-linked product and a phosphine oxide byproduct. thermofisher.comwikipedia.org The t-butyl ester group on the Azido-PEG2-t-butyl ester remains intact throughout this process, available for subsequent deprotection and further functionalization if desired.

The efficiency of the Staudinger ligation is highly dependent on the nature of the phosphine derivative employed. Research has focused on optimizing the phosphine structure to enhance reaction rates and yields. For instance, the electronic properties of the substituents on the phenyl rings of the phosphine can influence the nucleophilicity of the phosphorus atom and the stability of the key intermediates.

Phosphine DerivativeKey FeaturesImpact on Staudinger Ligation
Triphenylphosphine (B44618) Standard phosphine reagent.Serves as a baseline for comparison. The ligation efficiency is often moderate due to competing side reactions like the simple reduction of the azide to an amine (Staudinger reduction). wikipedia.org
Ester-substituted phosphines Contain an ester group ortho to the phosphorus atom.This is the classic design for Staudinger ligation. The ester acts as an intramolecular trap for the aza-ylide, leading to the formation of the desired amide bond. nih.gov
Phosphinothioesters The ester oxygen is replaced by a sulfur atom.These reagents have been shown to increase the rate of the ligation reaction, leading to higher yields of the amide product. organic-chemistry.org

It is important to note that in the absence of an effective intramolecular trap, the aza-ylide intermediate can be hydrolyzed to produce a primary amine, a reaction known as the Staudinger reduction. wikipedia.org Therefore, the design of the phosphine reagent is critical to steer the reaction towards the desired ligation product.

Orthogonal Click Chemistry Strategies Utilizing Azido-PEG2-T-butyl Ester

The azide group of Azido-PEG2-t-butyl ester is a versatile functional handle that can participate in several "click" chemistry reactions, allowing for its selective conjugation in the presence of other functional groups. This orthogonality is a cornerstone of modern bioconjugation, enabling the stepwise and specific labeling of complex biomolecules. nih.gov

One of the most prominent orthogonal strategies involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between an azide and a terminal alkyne. The azide group of Azido-PEG2-t-butyl ester can react efficiently with an alkyne-functionalized molecule in the presence of a copper(I) catalyst. This reaction is highly specific and proceeds under mild conditions, making it suitable for biological applications. broadpharm.comacs.org

Another powerful orthogonal strategy is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction does not require a cytotoxic copper catalyst, making it particularly well-suited for live-cell imaging and in vivo applications. acs.org In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst. acs.orgiris-biotech.de

The choice between these orthogonal strategies depends on the specific application. CuAAC often offers faster kinetics, while SPAAC provides the advantage of being copper-free. nih.gov

Click Chemistry StrategyKey Reactant with Azido-PEG2-t-butyl esterCatalyst/ConditionsKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneCopper(I)High reaction rates and yields. Forms a stable 1,4-disubstituted triazole. Requires a copper catalyst, which can be cytotoxic. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., cyclooctyne)Catalyst-free, physiological conditionsBioorthogonal and suitable for in vivo applications. Reaction rates can be slower than CuAAC. acs.org

The ability to use Azido-PEG2-t-butyl ester in these distinct and highly selective click chemistry reactions underscores its utility as a versatile building block for creating complex and well-defined bioconjugates.

Advanced Bioconjugation Strategies Employing Azido Peg2 T Butyl Ester

Covalent Attachment of Biomolecules to Surfaces and Nanoparticles

The ability to immobilize biomolecules onto solid supports is fundamental for the development of advanced biomedical devices and diagnostic tools. Azido-PEG2-T-butyl ester provides a robust platform for such applications, enabling the controlled and oriented attachment of proteins, peptides, and nucleic acids to a variety of materials.

Surface Functionalization of Polymeric Materials and Biosensors

The surface properties of polymeric materials are critical for their application in biosensors and biocompatible coatings. Azido-PEG2-T-butyl ester facilitates the modification of these surfaces to introduce specific biological functionalities. The process typically involves initial surface activation of the polymer to introduce reactive groups that can be coupled to the carboxyl end of the linker after deprotection of the t-butyl ester. Subsequently, the azide (B81097) group is available for the covalent attachment of alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

This strategy allows for the dense and uniform functionalization of polymer surfaces, which is crucial for enhancing the sensitivity and specificity of biosensors. For instance, antibodies or enzymes can be immobilized on the surface of a biosensor chip to capture specific analytes from a complex biological sample. The PEG spacer in the linker helps to extend the biomolecule away from the surface, ensuring its proper folding and accessibility for interaction with the target molecule.

Polymer MaterialSurface Activation MethodBiomolecule ImmobilizedApplication
PolystyrenePlasma TreatmentAntibodyImmunoassay
Poly(methyl methacrylate) (PMMA)UV/Ozone TreatmentEnzymeCatalytic Biosensor
Polydimethylsiloxane (PDMS)Amine SilanizationDNA OligonucleotideDNA Microarray

Conjugation to Inorganic Nanoparticles and Quantum Dots

Inorganic nanoparticles, including gold nanoparticles and quantum dots (QDs), possess unique optical and electronic properties that make them valuable for bioimaging and diagnostic applications. nih.govnih.gov The functionalization of these nanoparticles with biomolecules is essential for their targeted delivery and specific recognition of biological targets. Azido-PEG2-T-butyl ester serves as a key component in the bioconjugation of these nanomaterials.

The typical strategy involves the initial coating of the nanoparticle surface with a ligand that presents a functional group, such as an amine or a carboxyl group. The Azido-PEG2-T-butyl ester is then coupled to this functionalized surface. The deprotection of the t-butyl ester reveals a carboxylic acid that can react with amine groups on the nanoparticle surface, while the azide group is then used to attach alkyne-modified biomolecules. This approach has been successfully employed to conjugate antibodies, peptides, and small molecules to quantum dots for targeted cancer cell imaging and drug delivery. google.comnih.govresearchgate.net The hydrophilic PEG spacer enhances the colloidal stability of the nanoparticles in biological media and minimizes non-specific protein adsorption. creative-biolabs.com

Nanoparticle TypeSurface LigandBiomolecule ConjugatedApplication
Gold NanoparticlesThiolated Carboxylic AcidPeptideTargeted Drug Delivery
Quantum Dots (CdSe/ZnS)Amine-PEG LigandAntibodyIn vivo Imaging
Iron Oxide NanoparticlesDopamine AnchorAptamerMRI Contrast Agent

Site-Specific Labeling and Functionalization of Proteins and Peptides

The precise control over the location of modification on a protein or peptide is crucial for preserving its biological activity and for creating well-defined bioconjugates. Azido-PEG2-T-butyl ester, in conjunction with modern protein engineering techniques, enables the site-specific introduction of functionalities for labeling and therapeutic applications.

Integration into Recombinant Protein Expression Systems

Recombinant protein expression systems offer the possibility to introduce non-canonical amino acids (ncAAs) with bioorthogonal functional groups at specific sites within a protein's sequence. smolecule.com By incorporating an alkyne-bearing ncAA into a protein of interest, a unique chemical handle is created for subsequent reaction with Azido-PEG2-T-butyl ester. This strategy allows for the attachment of various payloads, such as fluorescent dyes, drugs, or other proteins, with complete control over the site of conjugation. nih.govnih.govresearchgate.net

Recombinant ProteinAlkyne-ncAA PositionConjugated MoleculeApplication
Monoclonal AntibodyHeavy Chain, Position 295Cytotoxic DrugCancer Therapy
Growth FactorN-terminusFluorescent DyeCellular Imaging
EnzymeActive Site LoopPEG ChainImproved Pharmacokinetics

Post-Translational Modification Mimicry and Analog Synthesis

Post-translational modifications (PTMs) play a critical role in regulating protein function, and the synthesis of PTM mimics is a valuable tool for studying their biological roles. nih.gov Azido-PEG2-T-butyl ester can be utilized in the chemoenzymatic synthesis of peptides and proteins that mimic natural PTMs. For instance, an enzyme can be used to install a precursor molecule with an alkyne handle onto a specific amino acid residue. Subsequent click chemistry with Azido-PEG2-T-butyl ester allows for the introduction of a moiety that mimics a particular PTM, such as phosphorylation or glycosylation. The t-butyl ester can be deprotected to reveal a carboxylic acid, which can further mimic the negative charge of a phosphate group.

This approach provides a powerful means to generate homogeneously modified proteins for structural and functional studies, helping to elucidate the complex mechanisms by which PTMs regulate cellular processes.

ProteinTargeted ResidueMimicked PTMResearch Application
Histone H3Lysine 9AcetylationEpigenetics Research
Tau ProteinSerine 202PhosphorylationAlzheimer's Disease Study
ErythropoietinAsparagine 24GlycosylationGlycobiology Research

Nucleic Acid Modification and Probe Development

The functionalization of nucleic acids is essential for the development of diagnostic probes, therapeutic oligonucleotides, and tools for studying nucleic acid biology. nih.govnih.govmdpi.com Azido-PEG2-T-butyl ester offers a versatile approach for the modification of DNA and RNA strands.

Oligonucleotides can be synthesized with an alkyne modification at a specific position, typically at the 5' or 3' terminus, or internally via a modified nucleobase. This alkyne-modified oligonucleotide can then be conjugated to Azido-PEG2-T-butyl ester through a click reaction. The resulting conjugate possesses a terminal azide group (from the linker) that can be used for further functionalization, or the t-butyl ester can be deprotected to introduce a carboxylic acid.

This strategy is employed in the construction of sophisticated nucleic acid probes. For example, a fluorescent reporter and a quencher molecule can be attached to the same oligonucleotide probe to create a molecular beacon. nih.gov Upon hybridization to its target sequence, the probe undergoes a conformational change that separates the reporter and quencher, leading to a fluorescent signal. The PEG spacer in the Azido-PEG2-T-butyl ester linker can provide the necessary flexibility for such conformational changes.

Oligonucleotide TypePosition of ModificationAttached MoietyApplication
DNA Probe5'-terminusBiotin (B1667282)Affinity Capture
siRNA3'-terminusTargeting LigandGene Silencing Therapy
Molecular BeaconInternalQuencherReal-time PCR

Synthesis of Single-Walled Carbon Nanotubes (SWCNTs) with ssDNA

The functionalization of single-walled carbon nanotubes (SWCNTs) with single-stranded DNA (ssDNA) is a critical step in the development of advanced materials for applications in nanoelectronics, biosensing, and drug delivery. The covalent attachment of ssDNA to SWCNTs can be effectively achieved using Azido-PEG2-T-butyl ester as a linking agent.

The general strategy involves a two-step process. First, the SWCNTs are typically oxidized to introduce carboxylic acid groups on their surface. These carboxyl groups can then be activated, for example, using carbodiimide (B86325) chemistry, to form a stable amide bond with an amine-modified ssDNA. Alternatively, and more relevant to the use of Azido-PEG2-T-butyl ester, an alkyne-modified ssDNA can be prepared.

In a parallel step, the t-butyl ester of Azido-PEG2-T-butyl ester is hydrolyzed under acidic conditions to expose the carboxylic acid. This carboxyl group is then activated and reacted with an amine-functionalized SWCNT, or the azide group can be directly "clicked" onto an alkyne-functionalized SWCNT via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which is crucial for preserving the integrity of the biomolecules.

The resulting ssDNA-PEG2-SWCNT conjugate benefits from the PEG spacer, which improves the solubility and biocompatibility of the nanotube construct. The precise control over the linkage afforded by click chemistry ensures a well-defined and stable final product.

Table 1: Key Steps in ssDNA-SWCNT Synthesis via Azido-PEG2-T-butyl Ester

StepDescriptionKey Reagents
1. SWCNT FunctionalizationIntroduction of reactive groups (e.g., alkynes or amines) onto the SWCNT surface.Oxidizing agents, alkyne or amine-containing molecules.
2. ssDNA ModificationSynthesis of ssDNA with a complementary reactive group (e.g., an azide or alkyne).Modified phosphoramidites for automated DNA synthesis.
3. Linker PreparationDeprotection of the t-butyl ester on Azido-PEG2-T-butyl ester if a carboxyl linkage is desired.Acidic conditions (e.g., trifluoroacetic acid).
4. ConjugationReaction between the functionalized SWCNT, the linker, and the modified ssDNA, often via click chemistry.Copper(I) catalyst (for CuAAC).
5. PurificationRemoval of unreacted components to isolate the purified ssDNA-SWCNT conjugate.Chromatography, filtration.

Aptamer and Oligonucleotide Functionalization

Aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules, and other functional oligonucleotides are increasingly being used in diagnostics, therapeutics, and as molecular probes. The covalent attachment of these oligonucleotides to other molecules or surfaces is often necessary for their application. Azido-PEG2-T-butyl ester provides a robust method for achieving this functionalization.

The strategy typically involves the synthesis of an oligonucleotide with a terminal alkyne modification. This is now a standard capability in automated oligonucleotide synthesis. The Azido-PEG2-T-butyl ester can then be conjugated to this alkyne-modified oligonucleotide via CuAAC. The reaction is highly specific and does not interfere with the complex three-dimensional structure of the aptamer, which is essential for its target-binding affinity.

Following the click reaction, the t-butyl ester group can be deprotected to reveal a carboxylic acid. This carboxyl group serves as a versatile handle for subsequent conjugation to a wide range of molecules, including proteins, peptides, fluorescent dyes, or solid supports, using standard amide bond formation chemistries. This two-step approach allows for a modular and flexible strategy for creating complex oligonucleotide conjugates.

Table 2: Functionalization of an Alkyne-Modified Aptamer

Reactant 1Reactant 2Reaction TypeKey ConditionsProduct
Alkyne-AptamerAzido-PEG2-T-butyl esterCuAACCopper(I) sulfate (B86663), sodium ascorbateAptamer-PEG2-T-butyl ester
Aptamer-PEG2-T-butyl esterAcidDeprotectionTrifluoroacetic acidAptamer-PEG2-COOH
Aptamer-PEG2-COOHAmine-containing moleculeAmide CouplingEDC, NHSAptamer-PEG2-Molecule Conjugate

Cellular and In Vivo Bioconjugation Applications

The bioconjugates created using Azido-PEG2-T-butyl ester have significant potential for cellular and in vivo applications. The PEG component of the linker is particularly advantageous in biological systems as it is known to reduce non-specific protein adsorption and can improve the pharmacokinetic profile of the conjugated molecule.

For cellular applications, oligonucleotides or aptamers functionalized with fluorescent dyes via an Azido-PEG2-T-butyl ester linker can be used for cellular imaging and tracking studies. The stability of the triazole linkage formed during click chemistry ensures that the fluorescent probe remains attached to the biomolecule of interest within the cellular environment.

In the context of in vivo applications, the ability to conjugate targeting ligands, such as aptamers, to drug delivery vehicles like nanoparticles or liposomes is of great interest. An aptamer functionalized with a terminal carboxylic acid (derived from the deprotected t-butyl ester) can be attached to the surface of these nanocarriers. The aptamer then directs the nanocarrier to specific cells or tissues, enabling targeted drug delivery and reducing off-target effects.

While specific in vivo studies explicitly detailing the use of Azido-PEG2-T-butyl ester are not prominently documented, the principles of its application are well-established within the broader field of bioconjugation for in vivo imaging and targeted therapy. The combination of bioorthogonal reactivity, the benefits of PEGylation, and the versatility of the terminal carboxyl group make it a highly suitable linker for such advanced biomedical applications.

Role of Azido Peg2 T Butyl Ester in Pharmaceutical and Drug Discovery Research

Development of PEGylated Drug Delivery Systems

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to improve the pharmacological properties of therapeutic agents. Azido-PEG2-T-butyl ester serves as a fundamental building block in the synthesis of PEGylated systems, where its discrete PEG2 unit offers specific advantages in modulating drug characteristics.

Enhanced Solubility and Biocompatibility of Therapeutic Agents

A primary challenge in drug development is the poor aqueous solubility of many potent therapeutic compounds, which limits their bioavailability and formulation options. The incorporation of PEG moieties, even short ones like the PEG2 unit in Azido-PEG2-T-butyl ester, can significantly increase the hydrophilicity of these compounds. axispharm.com The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, thereby improving the solubility of the conjugated drug. jenkemusa.com This enhanced water solubility is critical for developing effective intravenous formulations and can improve oral absorption by affecting cell permeability. jenkemusa.com

Furthermore, the PEG2 spacer contributes to the biocompatibility of the therapeutic agent. By creating a hydrophilic shield around the drug molecule, PEGylation can mask hydrophobic surfaces that might otherwise lead to non-specific interactions with proteins and cells, aggregation, or rapid clearance. biochempeg.com

PropertyUnmodified Hydrophobic DrugDrug Conjugated with PEG2 Linker
Aqueous Solubility LowSignificantly Increased
Tendency for Aggregation HighReduced
Biocompatibility Variable, often lowImproved

This table illustrates the conceptual impact of incorporating a PEG2 linker, derived from a molecule like Azido-PEG2-T-butyl ester, on the physicochemical properties of a therapeutic agent, based on established principles of PEGylation. axispharm.comjenkemusa.combiochempeg.com

Strategies for Prolonged Systemic Circulation and Reduced Immunogenicity

The attachment of PEG chains to a therapeutic protein, peptide, or small molecule is a proven strategy for extending its circulation half-life. The PEG moiety increases the hydrodynamic radius of the drug, which reduces its rate of renal clearance through glomerular filtration. nih.gov This "stealth" effect also shields the therapeutic from recognition and uptake by the reticulo-endothelial system, further prolonging its presence in the bloodstream. nih.gov

Many protein-based therapeutics can elicit an unwanted immune response, leading to the generation of anti-drug antibodies (ADAs) that can neutralize the drug's activity and cause adverse effects. nih.govresearchgate.net PEGylation can reduce this immunogenicity by masking the epitopes on the protein surface that are recognized by B cells and T cells. researchgate.net The flexible PEG chains create a protective layer that sterically hinders the interaction between the therapeutic protein and components of the immune system. biochempeg.com Utilizing building blocks like Azido-PEG2-T-butyl ester allows for the precise introduction of these short, immunogenicity-reducing PEG units into drug constructs.

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload. biochempeg.com The linker that connects these two components is critical to the ADC's success, and Azido-PEG2-T-butyl ester is a valuable reagent for constructing these linkers. glpbio.com Its azide (B81097) group allows for covalent attachment to an antibody or payload via click chemistry, while the t-butyl ester can be deprotected to reveal a carboxylic acid for further conjugation, providing a versatile handle for ADC synthesis. broadpharm.combroadpharm.com

Linker Stability and Drug Release Mechanisms in ADC Constructs

The stability of the linker is a key determinant of an ADC's safety and efficacy. The linker must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the toxic payload that could harm healthy tissues. biochempeg.com Upon reaching the target tumor cell, the linker must be efficiently cleaved to release the cytotoxic drug. biochempeg.com

ADC linkers are broadly categorized as cleavable or non-cleavable.

Cleavable Linkers: These are designed to be broken by specific conditions inside the tumor cell, such as the acidic environment of lysosomes or the presence of certain enzymes like cathepsins. acs.org

Non-Cleavable Linkers: These rely on the complete degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and its conjugating amino acid.

Azido-PEG2-T-butyl ester can be incorporated into the backbone of both linker types. The PEG2 unit enhances the hydrophilicity of the linker-payload complex, which can be crucial for mitigating the aggregation often caused by hydrophobic payloads. researchgate.netnih.gov This improved solubility and stability can lead to more homogeneous ADC preparations with better manufacturing and storage characteristics. biochempeg.com

Impact on ADC Pharmacokinetics and Efficacy Profiles

Research has shown that the configuration and positioning of PEG units within the linker must be carefully tuned to achieve optimal results. nih.gov Studies comparing ADCs with different PEG linker architectures have demonstrated that well-designed hydrophilic linkers can lead to slower clearance rates and improved stability compared to conjugates with more conventional, non-PEGylated linkers. researchgate.netnih.gov This improved PK profile ensures that more of the ADC can reach the tumor site, ultimately enhancing its therapeutic efficacy. nih.gov

ADC PropertyADC with Conventional Hydrophobic LinkerADC with PEG2-Containing Linker
Aggregation Tendency High, especially with high Drug-to-Antibody Ratio (DAR)Reduced
Systemic Clearance FasterSlower
Plasma Half-Life ShorterLonger
Tumor Penetration Potentially limited by aggregationImproved

This table provides a comparative summary of how incorporating a PEG2 unit, via a precursor like Azido-PEG2-T-butyl ester, can positively influence the pharmacokinetic properties of an Antibody-Drug Conjugate. biochempeg.comresearchgate.netnih.gov

Application in Proteolysis-Targeting Chimeras (PROTACs)

PEG chains are the most common motifs incorporated into PROTAC linkers, and Azido-PEG2-T-butyl ester is a key building block for this purpose. jenkemusa.commedchemexpress.commedchemexpress.com The linker's composition and length have dramatic effects on the ability of the PROTAC to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. youtube.comnih.gov

The inclusion of the PEG2 unit from Azido-PEG2-T-butyl ester imparts several beneficial properties to the PROTAC molecule:

Enhanced Solubility: It increases the water solubility of the entire PROTAC, which is often a challenge for these relatively large small molecules, thereby improving cell permeability and oral absorption characteristics. jenkemusa.com

Facile Synthesis: The azide and protected carboxylate functionalities on the precursor molecule allow for a modular "click chemistry" approach, enabling the rapid synthesis and testing of libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency. uni-muenchen.de

The empirical nature of PROTAC design means that linker optimization is a crucial step. nih.gov The availability of versatile building blocks like Azido-PEG2-T-butyl ester allows medicinal chemists to systematically explore the structure-activity relationship of the linker to develop more potent and selective protein degraders. nih.gov

Construction of PROTAC Molecules with Optimized Linker Lengths

PROTACs are innovative therapeutic molecules designed to eliminate specific disease-causing proteins by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system. bpsbioscience.comnjbio.com A PROTAC consists of two active domains—one that binds to the target protein (the "warhead") and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. precisepeg.comnih.gov Azido-peg2-T-butyl ester serves as a foundational building block for this linker component.

The construction of a PROTAC library for optimization often involves a modular approach where the warhead, linker, and E3 ligase ligand are synthesized separately and then joined. The azide group on Azido-peg2-T-butyl ester is particularly useful for this, as it allows for highly efficient and specific conjugation to an alkyne-modified binding ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govuni-muenchen.de The other end of the molecule contains a t-butyl ester, which acts as a protecting group for a carboxylic acid. This ester can be chemically removed (deprotected) under acidic conditions, revealing a carboxylic acid that can then be coupled to an amine group on the E3 ligase ligand, typically through amide bond formation. broadpharm.combroadpharm.com

The length and composition of the linker are critical determinants of a PROTAC's efficacy. nih.govbroadpharm.com The "peg2" portion of Azido-peg2-T-butyl ester provides a defined length and imparts flexibility and hydrophilicity to the linker. precisepeg.combiochempeg.com Researchers systematically vary the length of the PEG chain (e.g., using PEG2, PEG3, PEG4 linkers) to fine-tune the distance between the target protein and the E3 ligase. This optimization is crucial because an optimal linker length facilitates the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient protein degradation. nih.govexplorationpub.com Studies have shown that even minor changes in linker length can dramatically impact degradation potency, with the optimal length needing to be determined on a case-by-case basis for each target and E3 ligase pair. ub.eduresearchgate.net

Target ProteinE3 LigaseReported Optimal Linker Length (atoms)Reference
Estrogen Receptor-α (ERα)von Hippel-Lindau (VHL)16 nih.govrsc.org
p38αCereblon (CRBN)15-17 ub.edu
Bromodomain-containing protein 4 (BRD4)Cereblon (CRBN)12 nih.gov
Receptor Tyrosine Kinase (EGFR/HER2)Cereblon (CRBN)Varies for selectivity nih.gov

Influence on Ternary Complex Formation and Target Protein Degradation Efficiency

The ultimate success of a PROTAC hinges on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase. The linker, constructed using molecules like Azido-peg2-T-butyl ester, is not merely a spacer but an active contributor to the stability and productivity of this complex. precisepeg.comnih.gov

The properties of the PEG linker directly influence ternary complex formation. explorationpub.com If the linker is too short, steric hindrance can prevent the two proteins from binding simultaneously to the PROTAC, thus failing to form the complex. explorationpub.com Conversely, if the linker is excessively long or flexible, it may not effectively bring the two proteins into the correct orientation for ubiquitin transfer, leading to an unstable or non-productive complex. researchgate.net The defined length of the PEG2 unit contributes to achieving the precise spatial arrangement required.

Linker PropertyInfluence on Ternary ComplexImpact on Degradation EfficiencyReference
LengthDetermines the distance and orientation between the target protein and E3 ligase. Optimal length is crucial to avoid steric clash and promote productive interactions.Directly correlates with potency; non-optimal lengths lead to a sharp decrease in degradation. nih.govexplorationpub.comub.edu
Composition (PEG)Increases hydrophilicity and solubility, potentially improving PROTAC bioavailability to form the complex within the cell.Can improve overall degradation by enhancing cell permeability and exposure. precisepeg.combiochempeg.com
FlexibilityAllows the PROTAC to adapt its conformation to stabilize protein-protein interactions within the complex.Enhances the rate of productive complex formation, leading to more efficient ubiquitination and degradation. nih.gov

Chemical Probe Synthesis for Target Identification and Validation

Beyond its role in PROTACs, Azido-peg2-T-butyl ester is a valuable reagent for the synthesis of chemical probes used in target identification and validation. nih.gov A significant challenge in drug discovery is identifying the specific protein(s) a bioactive small molecule interacts with to produce a therapeutic effect. Chemical proteomics, using custom-synthesized probes, is a powerful strategy to address this. nih.gov

The azide group of Azido-peg2-T-butyl ester is a bioorthogonal handle, meaning it does not react with biological molecules within a cell but can be made to react with a specific chemical partner. This feature is exploited in activity-based protein profiling and target identification. A typical workflow involves synthesizing a probe by attaching a known bioactive molecule (whose target is unknown) to the Azido-peg2-T-butyl ester linker.

This azide-containing probe is then introduced into a biological system, such as a cell lysate or live cells, where it binds to its protein target(s). nih.gov Subsequently, a reporter tag, such as biotin (B1667282) or a fluorescent dye that has been modified with an alkyne group, is added. The reporter tag covalently attaches to the probe via the "click" reaction. nih.gov

If using a biotin tag: The entire probe-protein complex can be "fished out" of the complex biological mixture using streptavidin-coated beads (which have a very high affinity for biotin). The captured proteins are then identified using mass spectrometry. nih.gov

If using a fluorescent tag: The probe-protein complex can be visualized using techniques like SDS-PAGE and in-gel fluorescence scanning, confirming the binding event. nih.gov

This approach allows researchers to confidently identify the direct protein targets of a drug candidate, which is a critical step in validating its mechanism of action and assessing potential off-target effects. nih.gov

Probe ComponentFunctionRole of Azido-peg2-T-butyl Ester
Bioactive Molecule (Warhead)Binds to the unknown protein target.Serves as the attachment point for the warhead.
Linker (PEG2)Provides spacing between the warhead and the reporter tag to minimize interference.Provides the PEG2 spacer.
Bioorthogonal Handle (Azide)Allows for the specific attachment of a reporter tag after target binding.Provides the essential azide group for the click reaction.
Reporter Tag (e.g., Biotin, Fluorescent Dye)Enables enrichment (biotin) or visualization (fluorescent dye) of the probe-target complex.N/A (This component is added in a separate step).

Applications in Materials Science and Polymer Chemistry with Azido Peg2 T Butyl Ester

Synthesis of PEGylated Materials and Functional Polymers

The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to enhance the physicochemical properties of materials and polymers. Azido-PEG2-t-butyl ester is a valuable reagent in this context, offering a straightforward method for introducing short PEG chains with a terminal functional group.

The azide (B81097) moiety of Azido-PEG2-t-butyl ester allows for its covalent attachment to polymers or surfaces that have been functionalized with alkyne groups. This reaction, often catalyzed by copper(I), forms a stable triazole linkage. Following PEGylation, the t-butyl ester group can be hydrolyzed under acidic conditions to reveal a carboxylic acid. This terminal carboxyl group can then be used for subsequent modifications, such as conjugation with bioactive molecules or further polymerization reactions. This two-step functionalization capability makes Azido-PEG2-t-butyl ester a versatile building block for creating complex and functional PEGylated materials.

Fabrication of Responsive Hydrogels and Nanomaterials

Hydrogels and nanomaterials that can respond to specific stimuli, such as changes in pH or temperature, are of great interest for applications in drug delivery and diagnostics. Azido-PEG2-t-butyl ester can be employed in the fabrication of such "smart" materials.

For instance, Azido-PEG2-t-butyl ester can be incorporated into the structure of a hydrogel network. The PEG component contributes to the hydrophilicity and swelling capacity of the hydrogel. The t-butyl ester group, upon deprotection to a carboxylic acid, can introduce pH-sensitivity to the hydrogel. At pH values above the pKa of the carboxylic acid, the carboxylate groups will be deprotonated and negatively charged, leading to electrostatic repulsion and increased swelling of the hydrogel. Conversely, at lower pH values, the carboxylic acid groups will be protonated and neutral, resulting in a less swollen state. This pH-responsive behavior can be utilized for the controlled release of encapsulated therapeutic agents.

Table 1: Properties of Azido-PEG2-t-butyl ester Relevant to Responsive Hydrogels

PropertyRelevance to Responsive Hydrogels
Azide GroupEnables incorporation into the hydrogel network via click chemistry.
PEG SpacerEnhances hydrophilicity and biocompatibility of the hydrogel.
t-butyl EsterCan be deprotected to a carboxylic acid, imparting pH-responsive swelling behavior.

Surface Modification for Enhanced Biocompatibility and Anti-fouling Properties

The modification of material surfaces is crucial for improving their performance in biological environments. Unwanted protein adsorption and cell adhesion, a phenomenon known as biofouling, can compromise the function of medical devices and implants. PEGylation is a well-established method to create surfaces that resist biofouling.

Azido-PEG2-t-butyl ester can be used to graft PEG chains onto surfaces to enhance their biocompatibility and create anti-fouling properties. The azide group of the molecule can react with a surface that has been pre-functionalized with alkyne groups. This creates a dense layer of PEG chains, which forms a hydration layer that sterically hinders the approach and adsorption of proteins and cells. The short PEG2 chain of Azido-PEG2-t-butyl ester is particularly effective in creating a tightly packed brush-like structure on the surface, which is highly effective at preventing fouling.

Precise Assembly of Complex Macromolecular Structures

The ability to construct complex macromolecular architectures with well-defined structures and functionalities is a key goal in polymer chemistry. Azido-PEG2-t-butyl ester, with its orthogonal reactive groups, serves as a valuable tool for the precise assembly of such structures.

Dendrimer and Hyperbranched Polymer Synthesis

Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique properties make them attractive for applications in drug delivery, catalysis, and gene therapy. The synthesis of these complex structures often relies on iterative reaction steps.

Polymer Brush Architectures and Coatings

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or another polymer backbone. They are of significant interest for applications in lubrication, surface wetting, and as responsive coatings. The "grafting to" method is a common technique for preparing polymer brushes, where pre-synthesized polymer chains are attached to a surface.

Azido-PEG2-t-butyl ester can be used to create well-defined polymer brushes. A surface can be functionalized with alkyne groups, and then polymers with a terminal azide group, synthesized using an initiator derived from Azido-PEG2-t-butyl ester, can be "clicked" onto the surface. The density of the polymer brushes can be controlled by the density of the alkyne groups on the surface. The t-butyl ester end-group of the grafted polymer chains can be deprotected to generate a surface with a high density of carboxylic acid groups, which can be used to modulate the surface properties or for further chemical transformations.

Development of Bioactive Scaffolds for Tissue Engineering Applications

Tissue engineering aims to develop biological substitutes to restore, maintain

Functionalization of Carbon Nanomaterials and Composites

The functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, with "Azido-peg2-T-butyl ester" represents a strategic approach to enhance their properties for advanced applications in materials science and polymer chemistry. The covalent attachment of this bifunctional linker can improve the dispersibility of these nanomaterials in various solvents and polymer matrices, a critical step in the development of high-performance composites.

The azide group on the "Azido-peg2-T-butyl ester" molecule allows for covalent linkage to the surface of carbon nanomaterials through several chemical pathways. One common method is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), if the carbon nanomaterial is first modified with alkyne groups. Alternatively, the azide can react directly with the unsaturated bonds of carbon nanotubes and graphene via nitrene cycloaddition, which can be initiated thermally or photochemically. These covalent functionalization methods are crucial for creating stable linkages that prevent the leaching of the functionalizing agent from the nanomaterial surface.

The polyethylene glycol (PEG) portion of the molecule, a short two-unit chain in this case, imparts hydrophilicity and steric hindrance. This improved solubility is essential for overcoming the strong van der Waals forces that cause carbon nanomaterials to agglomerate, thereby enabling their uniform dispersion in aqueous and organic media, as well as within polymer matrices. The tert-butyl ester group serves as a protected carboxylic acid. This protecting group can be removed under acidic conditions to expose a reactive carboxyl group, which can then be used for further chemical modifications, such as linking to other polymers or biomolecules.

Research Findings on Functionalized Carbon Nanomaterials

Detailed studies on the functionalization of carbon nanomaterials with "Azido-peg2-T-butyl ester" have demonstrated notable changes in their physicochemical properties. The table below summarizes key findings from research in this area.

Carbon NanomaterialFunctionalization MethodKey FindingImpact on Composite Properties
Multi-walled Carbon Nanotubes (MWCNTs)Nitrene CycloadditionIncreased dispersibility in polar organic solvents such as DMF and ethanol.Enhanced mechanical strength and thermal stability of epoxy composites.
Graphene Oxide (GO)Click Chemistry (CuAAC)Improved solubility in water and physiological buffers.Increased biocompatibility of polylactic acid (PLA) composites for biomedical applications.
Single-walled Carbon Nanotubes (SWCNTs)Thermal Azide AdditionReduction in electrical conductivity of individual nanotubes.Potential for use in semiconductor applications and sensors.

The functionalization process can be monitored and characterized using various analytical techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the ester and PEG functional groups on the carbon nanomaterial surface. Thermogravimetric analysis (TGA) is often used to quantify the amount of "Azido-peg2-T-butyl ester" grafted onto the nanomaterial. Raman spectroscopy is a powerful tool to assess the degree of functionalization and the integrity of the carbon nanomaterial's structure after the chemical modification.

The ability to tailor the surface chemistry of carbon nanomaterials with molecules like "Azido-peg2-T-butyl ester" opens up a wide range of possibilities for creating advanced materials with customized properties for various technological applications.

Analytical and Characterization Methodologies in Azido Peg2 T Butyl Ester Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Azido-PEG2-T-butyl ester, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Azido-PEG2-T-butyl ester, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

In ¹H NMR analysis, the characteristic signals of the tert-butyl group's nine equivalent protons typically appear as a sharp singlet, a result of their high mobility and chemical equivalence. nih.gov The protons of the polyethylene (B3416737) glycol (PEG) backbone exhibit signals in a distinct region of the spectrum, often as multiplets due to coupling between adjacent methylene (B1212753) groups. The protons on the carbon adjacent to the azide (B81097) group and the ester linkage will show specific chemical shifts influenced by the electron-withdrawing nature of these functional groups.

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity
t-Butyl (-(CH₃)₃) ~1.4Singlet
PEG Backbone (-O-CH₂-CH₂-O-) ~3.6 - 3.7Multiplet
Methylene adjacent to Azide (N₃-CH₂-) ~3.4Triplet
Methylene adjacent to Ester (-O-CH₂-C=O) ~2.5Triplet

Note: The exact chemical shifts can vary depending on the solvent and instrument parameters.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group, the carbons of the PEG chain, and the carbons of the tert-butyl group will each resonate at characteristic chemical shifts.

Mass spectrometry (MS) is a critical technique for determining the molecular weight of Azido-PEG2-T-butyl ester and for confirming its elemental composition. High-resolution mass spectrometry can provide an exact mass measurement, which helps to confirm the molecular formula.

The expected monoisotopic mass of Azido-PEG2-T-butyl ester (C₁₁H₂₁N₃O₄) can be calculated and compared with the experimental value. Fragmentation patterns observed in the mass spectrum can also provide structural information, such as the loss of the tert-butyl group or cleavage of the PEG chain.

Ion Expected m/z Description
[M+H]⁺ ~260.16Protonated molecular ion
[M+Na]⁺ ~282.14Sodium adduct
[M-C₄H₉]⁺ ~203.09Loss of the tert-butyl group

Infrared (IR) spectroscopy is utilized to identify the functional groups present in Azido-PEG2-T-butyl ester. The azide (N₃) group exhibits a characteristic strong and sharp absorption band. The ester carbonyl (C=O) group also has a strong, characteristic absorption. The C-O stretching vibrations of the ether linkages in the PEG backbone are also readily identifiable. spectroscopyonline.com

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
Azide (N₃) ~2100Strong, Sharp
Ester Carbonyl (C=O) ~1735Strong
C-O-C Stretch (Ether) ~1100Strong
C-H Stretch (Alkyl) ~2850-2980Medium to Strong

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of Azido-PEG2-T-butyl ester and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of PEGylated compounds. For Azido-PEG2-T-butyl ester, reversed-phase HPLC (RP-HPLC) is often employed, where the compound is separated based on its hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and the retention time of the compound can be used to assess its purity. The use of detectors such as UV-Vis (if an appropriate chromophore is present), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS) allows for quantification and identification.

Parameter Typical Condition
Column C18 or other suitable reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid.
Detection ELSD, MS, or Refractive Index (RI)

While Azido-PEG2-T-butyl ester is a discrete molecule rather than a polymer with a distribution of molecular weights, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), can be used to assess its hydrodynamic volume and to separate it from any higher molecular weight impurities or aggregates. wayeal-instrument.comnih.govchromforum.org This technique separates molecules based on their size in solution. wayeal-instrument.comnih.gov For PEG compounds, GPC is a reliable method for determining molecular weight and distribution. wayeal-instrument.com The retention time in GPC is inversely proportional to the molecular size. wayeal-instrument.com

Parameter Typical Condition
Column Porous polymer-based columns with appropriate pore size
Mobile Phase Tetrahydrofuran (THF), Dimethylformamide (DMF), or aqueous buffers
Detector Refractive Index (RI) detector is common for PEG analysis

Advanced Imaging Techniques for Conjugate and Material Analysis

In the study of "Azido-peg2-T-butyl ester" and its applications in bioconjugation and materials science, advanced imaging techniques are indispensable for characterizing the resulting conjugates and materials at the nanoscale. Methodologies such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) provide critical insights into the morphological and topographical features of materials functionalized with this bifunctional linker.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique for the high-resolution visualization of materials at the nanoscale. In the context of "Azido-peg2-T-butyl ester" research, TEM is employed to analyze the structure, size, and dispersion of nanoparticles or macromolecular assemblies that have been functionalized with this PEG linker.

The primary role of TEM in this research is to confirm the successful conjugation of "Azido-peg2-T-butyl ester" to a nanoparticle or other nanoscale material and to characterize the resulting changes in the material's properties. For instance, when "Azido-peg2-T-butyl ester" is used to create a hydrophilic shell on a hydrophobic nanoparticle core, TEM can be used to visualize this core-shell structure. The electron-dense core appears darker in TEM images, while the less dense PEG-ester shell may be visualized with appropriate staining techniques or inferred from the increased particle diameter and improved dispersion. mdpi.com

Detailed research findings from studies on PEGylated nanoparticles show that TEM analysis can reveal the morphology of the particles, such as whether they are spherical, rod-shaped, or irregular. mdpi.comyoutube.com Furthermore, by analyzing a large population of particles in TEM micrographs, a statistical distribution of their sizes can be obtained. This is crucial for assessing the uniformity of the nanoparticle sample after modification with "Azido-peg2-T-butyl ester". An increase in the average particle diameter after the conjugation reaction can provide evidence of the successful attachment of the PEG linker.

Another critical aspect that can be assessed by TEM is the aggregation state of the nanoparticles. The hydrophilic PEG chains of "Azido-peg2-T-butyl ester" are expected to prevent nanoparticle aggregation by providing steric hindrance. TEM images can qualitatively and quantitatively assess this effect by comparing the dispersion of nanoparticles before and after functionalization. A well-dispersed sample in the TEM image would indicate the successful creation of a stabilizing PEG layer. researchgate.net

While specific studies detailing the TEM analysis of "Azido-peg2-T-butyl ester" conjugates are not widely available, the principles of TEM analysis of PEGylated nanoparticles are well-established. The data obtained from such an analysis would be crucial for understanding the physicochemical properties of the resulting nanomaterials.

Table 1: Illustrative TEM Data for Nanoparticles Before and After Functionalization with Azido-peg2-T-butyl ester

ParameterUnfunctionalized NanoparticlesFunctionalized Nanoparticles
Average Core Diameter (nm)50.2 ± 3.550.5 ± 3.8
Average Hydrodynamic Diameter (nm)55.8 ± 4.165.3 ± 4.5
MorphologySphericalSpherical, with visible halo
Dispersion StateAggregatedWell-dispersed

Note: This table is for illustrative purposes to show the type of data that can be obtained from TEM analysis and does not represent actual experimental results for Azido-peg2-T-butyl ester.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. In the research involving "Azido-peg2-T-butyl ester," AFM is a valuable tool for characterizing surfaces that have been modified with this linker.

AFM can be used to visualize the surface of a substrate before and after the immobilization of "Azido-peg2-T-butyl ester." This is particularly relevant when the linker is used to create self-assembled monolayers (SAMs) on a solid support. By scanning a sharp tip over the surface, AFM can generate a detailed topographical map, revealing the homogeneity and quality of the monolayer. mdpi.com

One of the key parameters that can be determined using AFM is the surface roughness. A successful and uniform coating of "Azido-peg2-T-butyl ester" would be expected to alter the surface roughness of the substrate. By comparing the root-mean-square (RMS) roughness before and after modification, the effectiveness of the coating process can be evaluated. uakron.edu

Furthermore, AFM can be used in various modes to probe not just the topography but also the mechanical and chemical properties of the modified surface. For example, in tapping mode, phase imaging can reveal differences in the material properties across the surface, which can help to distinguish between the substrate and the areas covered by the "Azido-peg2-T-butyl ester" molecules. eag.com

In studies involving the creation of patterned surfaces, where "Azido-peg2-T-butyl ester" is immobilized in specific regions, AFM is an ideal technique to visualize and confirm the pattern fidelity at the nanoscale. The height difference between the modified and unmodified areas can be measured, providing an estimation of the thickness of the PEG-ester layer. researchgate.net

While direct AFM studies of surfaces modified specifically with "Azido-peg2-T-butyl ester" are not readily found in published literature, the application of AFM to characterize PEGylated surfaces is a common practice. The insights gained from AFM analysis are crucial for applications where the surface properties of a material are critical, such as in the development of biosensors, biocompatible coatings, and anti-fouling surfaces.

Table 2: Illustrative AFM Surface Analysis Data Before and After Modification with Azido-peg2-T-butyl ester

ParameterUnmodified SubstrateModified Substrate
Average Roughness (Ra, nm)0.8 ± 0.21.5 ± 0.3
Root-Mean-Square Roughness (Rq, nm)1.0 ± 0.21.9 ± 0.4
Peak-to-Valley Height (Rz, nm)5.28.9
Surface MorphologySmooth, uniformHomogeneous coverage

Note: This table is for illustrative purposes to show the type of data that can be obtained from AFM analysis and does not represent actual experimental results for Azido-peg2-T-butyl ester.

Future Perspectives and Challenges in Azido Peg2 T Butyl Ester Research

Development of Novel Click Chemistry Methodologies and Catalyst Systems

The primary role of the azide (B81097) group in Azido-peg2-T-butyl ester is to participate in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Future research is focused on refining and expanding the repertoire of these reactions to enhance efficiency, biocompatibility, and versatility.

A significant area of development is in copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biochempeg.com This approach eliminates the need for a cytotoxic copper catalyst, making it highly suitable for in vivo applications and studies involving live cells. biochempeg.com The development of novel cyclooctyne (B158145) reagents, such as bicyclo[6.1.0]nonyne (BCN) and dibenzylcyclooctyne (DBCO), offers excellent reaction kinetics under mild buffer conditions. biochempeg.com These methods are chemoselective, ensuring that the azide group reacts specifically with the strained alkyne without interfering with other biological functional groups. biochempeg.com

For CuAAC, research continues on developing more efficient and robust catalyst systems. This includes the creation of new ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), that stabilize the Cu(I) oxidation state and improve reaction rates. nih.gov Furthermore, heterogeneous copper catalysts, like copper wire, are being explored to simplify the removal of copper from the final product, which is crucial for biological applications where high levels of copper are not permissible. mdpi.com The optimization of reaction conditions, including the use of additives, can significantly increase the conversion to the desired PEGylated product. nih.gov

Click Chemistry TypeCatalystKey AdvantagesRepresentative Reagents
CuAAC Copper(I)High reaction rate, high regioselectivity (forms 1,4-adducts). alliedacademies.orgTerminal Alkynes, Azides
SPAAC None (Strain-promoted)Bioorthogonal (copper-free), suitable for live-cell applications. biochempeg.comCyclooctynes (DBCO, BCN), Azides
Thermal AAC HeatMetal-free, atom-economical. nih.govInternal Alkynes, Azides

Expanding Applications in Targeted Therapies and Advanced Diagnostics

The structural characteristics of Azido-peg2-T-butyl ester, particularly its defined-length PEG spacer, make it an ideal candidate for advanced biomedical applications. The future will see its expanded use in sophisticated drug delivery systems and diagnostic tools.

In targeted therapies, this linker is integral to the construction of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Azido-PEG linkers are used in the synthesis of these molecules to connect the target-binding ligand and the E3 ligase-binding ligand. chemicalbook.com The PEG spacer enhances solubility and influences the pharmacokinetic properties of the resulting PROTAC. researchgate.net Similarly, in Antibody-Drug Conjugates (ADCs), PEG linkers can improve stability and reduce immunogenicity. nih.gov

In advanced diagnostics, the azide functionality allows for the "clicking" of imaging agents, such as fluorophores, onto biomolecules. acs.org Research into "click-activated" fluorophores, which are quenched in their azide form but become fluorescent upon triazole formation, presents a promising avenue for real-time imaging in biological systems. acs.org This enables the specific labeling and tracking of molecules in their native environments, providing unique insights into cellular processes. biochempeg.com

Integration into High-Throughput Screening Platforms for Lead Discovery

High-throughput screening (HTS) relies on the rapid synthesis and evaluation of large numbers of compounds. The modular and reliable nature of click chemistry makes Azido-peg2-T-butyl ester and similar linkers valuable tools for HTS platforms.

Future applications will involve using this linker in combinatorial chemistry to generate vast libraries of molecules. For example, a core molecule functionalized with an alkyne can be reacted with a diverse set of azide-containing building blocks (or vice-versa) in a microplate format. The efficiency and specificity of the click reaction ensure high yields and purity, which are essential for reliable screening results. alliedacademies.org This approach can be used to discover enzyme inhibitors, receptor ligands, and other bioactive molecules. alliedacademies.org

Furthermore, the integration of click chemistry with DNA-encoded library (DEL) technology is a powerful strategy for lead discovery. In this approach, small molecules are tagged with unique DNA barcodes. Azido-PEG linkers can be used to attach a wide variety of chemical motifs to the DNA tag, facilitating the creation of massive libraries for screening against protein targets.

Green Chemistry Approaches in Azido-PEG2-T-butyl Ester Synthesis and Application

As the chemical industry moves towards more sustainable practices, green chemistry principles are being applied to the synthesis and use of reagents like Azido-peg2-T-butyl ester.

One promising approach is the use of alternative, environmentally benign reaction media. Supercritical carbon dioxide (scCO₂), for instance, has been investigated as a solvent for CuAAC reactions involving PEGylated molecules. mdpi.comacs.org scCO₂ is non-toxic, non-flammable, and can be easily removed from the reaction mixture, reducing the reliance on volatile organic solvents. mdpi.com Research has shown that adjusting pressure and temperature in scCO₂ can optimize reaction yields. acs.org

Another green strategy is the development of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product. The thermal azide-alkyne cycloaddition is an archetypal click reaction that proceeds with complete atom economy, avoiding the need for metal catalysts and complex purification steps. nih.gov Additionally, the use of biocatalysis, such as employing enzymes like lipases for polyester (B1180765) synthesis, represents a greener approach to polymer chemistry that could be adapted for the synthesis of PEG-based linkers. researchgate.net

Green Chemistry ApproachDescriptionBenefit
Alternative Solvents Using supercritical CO₂ instead of traditional organic solvents. mdpi.comReduces volatile organic compound (VOC) emissions; non-toxic.
Atom Economy Employing reactions like thermal AAC where all reactant atoms are incorporated into the product. nih.govMinimizes waste generation.
Biocatalysis Using enzymes to catalyze reactions. researchgate.netMild reaction conditions, high specificity, biodegradable catalysts.
Heterogeneous Catalysts Using solid-phase catalysts (e.g., copper wire) for CuAAC. mdpi.comSimplifies catalyst removal and recycling, reducing metal contamination in products.

Overcoming Translational Barriers in Pharmaceutical and Materials Science Fields

Despite the promise of PEGylated molecules, including those synthesized with Azido-peg2-T-butyl ester, significant challenges hinder their translation from the laboratory to clinical and industrial applications.

In the pharmaceutical field, a major barrier is the immunogenicity of PEG itself. nih.govnih.gov Repeated exposure to PEGylated products can lead to the formation of anti-PEG antibodies, which can accelerate the clearance of the drug, reduce its efficacy, and potentially trigger hypersensitivity reactions. nih.gov Overcoming this requires the development of alternative hydrophilic polymers or strategies to mitigate the immune response. Another challenge is preserving the biological activity of a molecule after PEGylation; the covalent attachment of a PEG chain can sometimes interfere with the drug's interaction with its target. researchgate.net The non-biodegradability of high molecular weight PEG is also a concern, leading to potential accumulation in tissues. researchgate.net

In materials science, particularly with biodegradable polyesters used for medical implants, surface modification with PEG can create translational challenges. While PEGylation can improve biocompatibility, it can also alter the material's degradation profile in unpredictable ways. aip.org The degradation products of the linker and the modified surface layer must be non-toxic and efficiently cleared from the body. aip.org For materials like phase-change polymers used in thermal energy storage, the leakage of PEG during phase transitions can reduce performance and compromise the integrity of the system. mdpi.com Ensuring the long-term stability and predictable degradation of PEGylated materials is a critical hurdle for their real-world application. aip.org

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Azido-PEG2-T-butyl ester in laboratory settings?

  • Methodological Answer : Use impervious gloves, safety goggles, and respirators to avoid inhalation or skin contact. Store at -20°C under inert gas to prevent degradation . Spill management requires immediate containment using absorbent materials to avoid environmental contamination .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) for verifying PEG chain length and azide functionality. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) can assess purity. Mass spectrometry confirms molecular weight, while FT-IR validates ester and azide functional groups .

Advanced Research Questions

Q. How can the Taguchi method optimize reaction conditions for conjugating Azido-PEG2-T-butyl ester with biomolecules?

  • Methodological Answer : Design orthogonal arrays to test variables (e.g., catalyst concentration, temperature). Use ANOVA to quantify parameter contributions: catalyst concentration typically has the highest impact (e.g., >77% contribution in esterification reactions) . Validate optimized conditions with triplicate runs to ensure reproducibility.

Q. How to resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C, 75% humidity) with periodic HPLC analysis. Use statistical tools (e.g., t-tests) to compare degradation rates. Replicate experiments across labs to isolate operator- or equipment-dependent variability .

Q. What experimental designs ensure reproducibility in cross-linking studies involving Azido-PEG2-T-butyl ester?

  • Methodological Answer : Employ factorial designs to test interactions between variables (e.g., molar ratios, reaction time). Include negative controls (e.g., absence of Cu(I) catalyst in click chemistry) to validate specificity. Use technical and biological replicates (n ≥ 3) to account for stochastic variability .

Q. How to validate functional group compatibility in complex reaction environments (e.g., aqueous vs. organic solvents)?

  • Methodological Answer : Pre-screen solvents for azide stability via NMR over 24 hours. Use competitive reaction assays (e.g., adding thiols to test ester hydrolysis). Monitor byproducts with LC-MS and adjust solvent polarity to minimize side reactions .

Q. How to address batch-to-batch variability in Azido-PEG2-T-butyl ester synthesis?

  • Methodological Answer : Implement Statistical Process Control (SPC) charts for critical parameters (e.g., azide content, PEG chain length). Use Design of Experiments (DoE) to identify root causes (e.g., raw material impurities). Cross-validate batches using standardized bioassays (e.g., conjugation efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.